1-(2-(3-Bromophenoxy)ethyl)piperidin-4-ol

Description

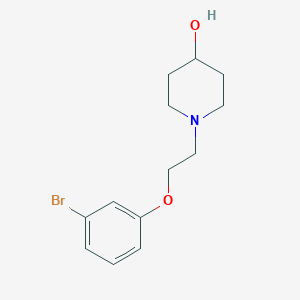

Structure

2D Structure

Properties

IUPAC Name |

1-[2-(3-bromophenoxy)ethyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c14-11-2-1-3-13(10-11)17-9-8-15-6-4-12(16)5-7-15/h1-3,10,12,16H,4-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZBAQZDHGURKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CCOC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(3-Bromophenoxy)ethyl)piperidin-4-ol is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its effects on various cellular processes, mechanisms of action, and potential therapeutic applications.

The compound has the molecular formula and a molecular weight of approximately 284.19 g/mol. It features a piperidine ring substituted with a 3-bromophenoxyethyl group and a hydroxyl group at the 4-position of the piperidine ring, which contributes to its reactivity and biological activity.

This compound exhibits its biological effects primarily through interactions with neurotransmitter receptors. Research indicates that it may act as an agonist or antagonist at various receptors, influencing signal transduction pathways and cellular responses.

Key Mechanisms Include:

- Binding Affinity: The compound has shown potential to bind selectively to dopamine D3 receptors, displaying full agonist activity with an EC50 of 710 nM .

- Inhibition of Enzymatic Activity: It can inhibit specific biochemical pathways, particularly those related to pyrazole ring-opening reactions, affecting various physiological processes.

- Modulation of Gene Expression: The compound may alter gene expression through interactions with transcription factors or other regulatory proteins.

Neuropharmacological Effects

This compound has been studied for its neuropharmacological potential, particularly in relation to psychiatric disorders. Its interaction with serotonin and dopamine receptors suggests it could be beneficial in treating conditions such as depression and anxiety.

Antimicrobial Activity

Research has indicated that piperidine derivatives, including this compound, may possess antimicrobial properties. In vitro studies have demonstrated significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative bacteria .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

Case Studies

Several studies have highlighted the biological activities and potential therapeutic applications of this compound:

- Neuropharmacology Study : A study conducted using β-arrestin recruitment assays demonstrated that the compound acts as a selective D3 dopamine receptor agonist, influencing neuronal signaling pathways critical for mood regulation .

- Antimicrobial Efficacy : In a comparative analysis of various piperidine derivatives, this compound exhibited notable antibacterial activity against S. aureus and E. coli, suggesting its potential as an antimicrobial agent .

Safety Profile and Dosage Considerations

The biological effects of this compound vary significantly with dosage. Lower doses may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Understanding the safety profile is crucial for its potential therapeutic applications.

Scientific Research Applications

Neuropharmacological Effects

Research indicates that 1-(2-(3-Bromophenoxy)ethyl)piperidin-4-ol may exhibit various biological activities due to its interaction with neurotransmitter receptors. Notably, it has been studied for:

- Binding Affinity : Preliminary studies suggest that it may interact with serotonin and dopamine receptors, which are critical in regulating mood and behavior.

- Potential Therapeutic Applications : Its structural characteristics may allow it to serve as a candidate for treating neurological disorders such as depression and anxiety.

Study on Neurotransmitter Interaction

A study investigated the binding affinity of this compound at various neurotransmitter receptors. The findings indicated that the compound exhibited significant binding affinity towards serotonin receptors (5-HT) and dopamine receptors (D2), suggesting its potential role in modulating neurotransmission pathways.

Research on Anxiety and Depression Models

In preclinical models for anxiety and depression, administration of this compound resulted in reduced anxiety-like behaviors in rodents. These findings support its potential application as a therapeutic agent for mood disorders.

Preparation Methods

Synthetic Route Overview

The synthesis generally follows a convergent strategy where the piperidine core and the 3-bromophenoxyethyl side chain are prepared or functionalized separately and then coupled. Key steps include:

- Formation of the piperidine ring with appropriate substitution at the 4-position.

- Introduction of the 3-bromophenoxy group via nucleophilic substitution or coupling reactions.

- Functional group transformations to install the hydroxyl group at the 4-position of the piperidine ring.

Preparation of the Piperidin-4-ol Core

A common approach to synthesize the piperidin-4-ol moiety involves:

- Starting from 4-substituted piperidines or piperidine-2,6-dione derivatives.

- Reduction of piperidine-2,6-dione intermediates to piperidines using reducing agents such as sodium borohydride/boron trifluoride tetrahydrofuran complex or lithium aluminum hydride under controlled temperatures (-20 °C to 0 °C), followed by heating (40 °C to 100 °C) to complete the reduction.

- Hydroxymethylation or direct hydroxylation at the 4-position is achieved either by selective reduction of carbonyl precursors or by functional group interconversion on the piperidine ring.

Introduction of the 3-Bromophenoxyethyl Side Chain

The 3-bromophenoxyethyl substituent is typically introduced via:

- Nucleophilic substitution reactions where 3-bromophenol or its derivatives are alkylated with ethylene halides (e.g., 2-chloroethyl or 2-bromoethyl derivatives) to form 3-bromophenoxyethyl intermediates.

- Coupling of the prepared 3-bromophenoxyethyl moiety with the piperidine nitrogen or the 4-position hydroxy group through ether or amine linkages, often using alkylation or Mitsunobu-type reactions.

- Suzuki coupling or other palladium-catalyzed cross-coupling reactions may be employed to install the bromophenyl group onto a piperidine scaffold, especially when complex substitution patterns are required.

Representative Detailed Synthetic Procedure

A representative method based on literature patent and research articles involves the following steps:

Reaction Conditions and Yields

- The reduction step is critical and must be carefully controlled to avoid over-reduction or side reactions. Typical yields for the reduction to piperidine derivatives range from 60% to 85% depending on the reagent and conditions.

- Alkylation of the piperidine nitrogen with 3-bromophenoxyethyl derivatives proceeds efficiently under basic conditions, often giving yields above 70%.

- Protection and deprotection steps are standard, with Boc protection commonly used for amine groups to enhance selectivity in subsequent reactions.

Analytical Characterization

- Structural confirmation of intermediates and the final compound is performed by NMR (1H and 13C), LC-MS, and elemental analysis.

- X-ray crystallography has been used to confirm the molecular structure of key intermediates in related piperidine syntheses.

- Purity is ensured by chromatographic techniques such as column chromatography and recrystallization.

Summary Table of Key Reagents and Conditions

| Step | Reagent(s) | Solvent | Temperature | Time | Purpose |

|---|---|---|---|---|---|

| Formation of piperidine-2,6-dione | 3-(2-bromophenyl)pentanedioic acid, urea | None (thermal) | 180-210 °C | 2-10 h | Cyclization to piperidine-2,6-dione |

| Reduction | NaBH4/BF3·THF or LiAlH4 | THF | -20 to 0 °C then 40-100 °C | 2-12 h | Reduction to piperidine |

| Boc Protection | Di-tert-butyl dicarbonate, Na2CO3 | THF/H2O | 10-30 °C | 1-6 h | Amine protection |

| Alkylation | 2-(3-bromophenoxy)ethyl halide, base | Suitable solvent | Room temp to mild heating | Several hours | Introduction of side chain |

| Deprotection | HCl in dioxane | Dioxane | Room temp | 1-3 h | Boc removal |

Q & A

Q. What are the recommended synthetic routes for 1-(2-(3-Bromophenoxy)ethyl)piperidin-4-ol, and what analytical methods validate its purity?

Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1: React 3-bromophenol with 1,2-dibromoethane under alkaline conditions to form 2-(3-bromophenoxy)ethyl bromide.

- Step 2: Couple this intermediate with piperidin-4-ol via a nucleophilic substitution reaction, using a base like KCO in acetonitrile .

Validation Methods:

| Technique | Purpose | Key Parameters | Reference |

|---|---|---|---|

| HPLC | Purity assessment | ≥98% purity, C18 column, acetonitrile/water gradient | |

| NMR | Structural confirmation | H NMR: δ 3.5–4.0 (piperidine protons), δ 6.8–7.2 (aromatic protons) | |

| Mass Spectrometry | Molecular weight verification | m/z 327.1 (M+H) |

Q. How do solubility and stability properties of this compound influence experimental design?

Answer: Solubility varies significantly with solvent polarity:

| Solvent | Solubility (mg/mL) | Stability | Notes |

|---|---|---|---|

| DMSO | >50 | Stable at -20°C for 6 months | Preferred for biological assays |

| Water | <1 | Unstable above pH 7 | Hydrolysis risk at basic pH |

Stability studies using HPLC-UV (λ = 254 nm) show degradation products form under oxidative conditions (e.g., ROS), necessitating inert atmospheres for long-term storage .

Q. What safety protocols are critical when handling this compound?

Answer: Key hazards include irritation to eyes/respiratory systems (based on structurally similar piperidine derivatives ):

- PPE: Lab coat, nitrile gloves, and fume hood for synthesis.

- First Aid: Flush eyes with water for 15 minutes if exposed; seek medical attention if inhaled .

- Waste Disposal: Neutralize with dilute acetic acid before incineration .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies in receptor binding assays (e.g., σ vs. 5-HT receptors) arise from:

-

Variability in Assay Conditions:

Parameter Effect on Activity Resolution pH (6.5–7.5) Alters protonation of piperidine N Standardize buffer (e.g., ammonium acetate, pH 6.5 ) Temperature (25°C vs. 37°C) Affects binding kinetics Use physiological temperature for pharmacology studies -

Analytical Confirmation: Cross-validate using orthogonal methods (e.g., SPR for binding kinetics vs. radioligand assays) .

Q. How can chiral resolution be achieved for the piperidin-4-ol moiety?

Answer: The hydroxyl group on piperidine introduces chirality. Resolution methods include:

- Chiral HPLC: Use a Chiralpak AD-H column with hexane/isopropanol (90:10); retention times differ by 2–3 minutes for enantiomers .

- Crystallization: Co-crystallize with L-tartaric acid to isolate (R)-enantiomer .

Q. What in silico models predict the metabolic fate of this compound?

Answer: Predictive metabolism using SwissADME and PubChem data :

-

Primary Metabolites:

Site Reaction Enzyme Piperidine ring N-oxidation CYP3A4 Phenoxyethyl chain O-dealkylation CYP2D6 -

Validation: Compare with in vitro microsomal studies (human liver microsomes + NADPH), analyzed via LC-MS/MS .

Q. How does structural modification of the 3-bromophenoxy group affect pharmacological activity?

Answer: SAR studies show:

- Electron-Withdrawing Groups (e.g., -NO): Increase σ receptor affinity but reduce solubility.

- Electron-Donating Groups (e.g., -OCH): Reduce affinity but improve blood-brain barrier penetration .

Q. What spectroscopic techniques characterize degradation products under oxidative stress?

Answer:

- LC-HRMS: Identifies hydroxylated derivatives (m/z 343.1, Δ +16) .

- EPR Spectroscopy: Detects radical intermediates during autoxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.